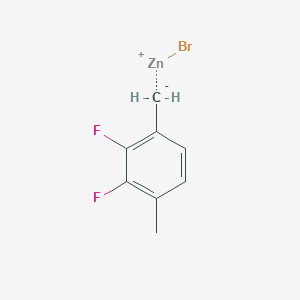
2,3-Difluoro-4-methylbenZylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-methylbenzylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to facilitate various chemical transformations, making it a crucial tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methylbenzylzinc bromide typically involves the reaction of 2,3-Difluoro-4-methylbenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,3-Difluoro-4-methylbenzyl bromide+Zn→2,3-Difluoro-4-methylbenzylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.
化学反応の分析
Types of Reactions
2,3-Difluoro-4-methylbenzylzinc bromide primarily undergoes nucleophilic addition and substitution reactions. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of a catalyst to form secondary and tertiary alcohols.
Substitution Reactions: Can undergo halogen-metal exchange reactions with halides.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, as well as substituted aromatic compounds.
科学的研究の応用
2,3-Difluoro-4-methylbenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biologically active molecules to study their structure-activity relationships.
Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which 2,3-Difluoro-4-methylbenzylzinc bromide exerts its effects involves the formation of a nucleophilic zinc-carbon bond. This bond can attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include carbonyl compounds and halides, which react with the nucleophilic zinc reagent to form new products.
類似化合物との比較
Similar Compounds
- 3,4-Difluoro-5-methoxyphenylzinc bromide
- (Diethoxyphosphoryl)difluoromethylzinc bromide
- Benzylzinc bromide
Uniqueness
2,3-Difluoro-4-methylbenzylzinc bromide is unique due to the presence of both fluorine and methyl groups on the benzyl ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C8H7BrF2Zn |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
bromozinc(1+);2,3-difluoro-1-methanidyl-4-methylbenzene |
InChI |
InChI=1S/C8H7F2.BrH.Zn/c1-5-3-4-6(2)8(10)7(5)9;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
NHCIHFVQDCQGDY-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=C(C=C1)[CH2-])F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


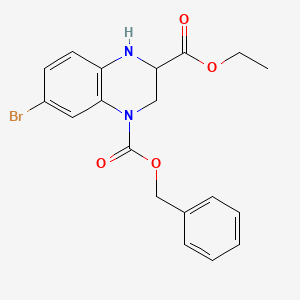
![3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902152.png)
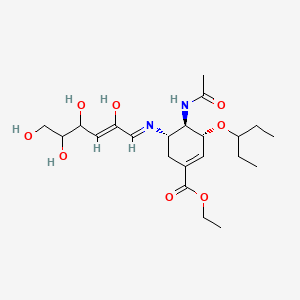
![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
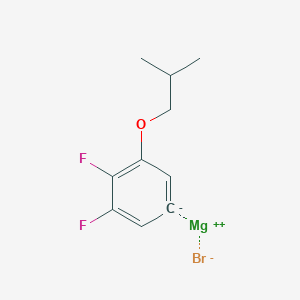
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)

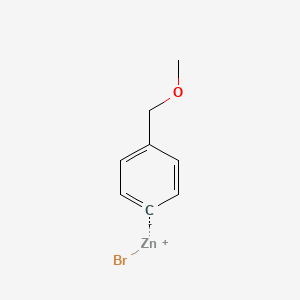
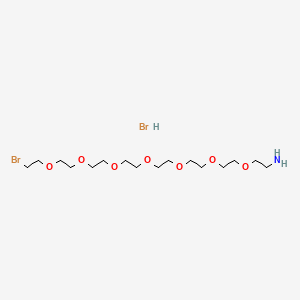
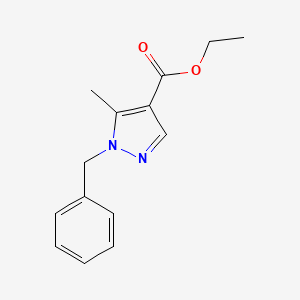
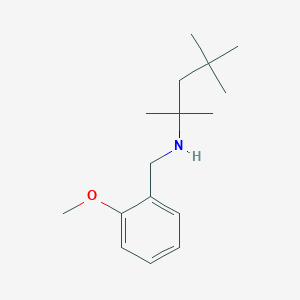
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

